molecular formula C9H16Cl2N2 B1525853 Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride CAS No. 1334146-92-7

Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride

Cat. No. B1525853
CAS RN: 1334146-92-7
M. Wt: 223.14 g/mol
InChI Key: HAJLVBPZQPSDTC-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride has a molecular weight of 223.14 g/mol. Additional physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Catalysis

Synthesis of Tetrahydropyridines Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride has been utilized in phosphine-catalyzed [4 + 2] annulation reactions, leading to the synthesis of highly functionalized tetrahydropyridines. This process involves ethyl 2-methyl-2,3-butadienoate acting as a 1,4-dipole synthon, undergoing annulation with N-tosylimines to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. This synthesis pathway is instrumental in the creation of complex molecules with potential applications in various fields including medicinal chemistry (Zhu, Lan, & Kwon, 2003).

Synthesis of Pyrazolo[3,4-b]pyridine Products The compound also plays a role in the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. This is achieved via condensation of pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid, a process useful for preparing new N-fused heterocycle products (Ghaedi et al., 2015).

Ruthenium-Catalyzed Carbonylation A remarkable application involves ruthenium-catalyzed carbonylation at ortho C-H bonds in aromatic amides, where the pyridin-2-ylmethylamino moiety of ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride functions as a bidentate directing group. This methodology facilitates the introduction of a wide array of functional groups into aromatic amides, showcasing the compound's versatility in complex synthesis processes (Inoue, Shiota, Fukumoto, & Chatani, 2009).

Structural and Conformational Studies

Conformational Analysis of Derivatives Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride derivatives have been synthesized and analyzed for their conformational and stereodynamic properties using NMR spectroscopy. These studies have revealed dynamic processes due to nitrogen inversion at the central amine nitrogen, contributing valuable insights into the conformational behavior of such compounds (Korošec et al., 2006).

Crystal Structure Analysis The compound's derivatives have also been investigated through crystal structure analysis. For instance, 3-chloropyridin-2-amine, a by-product in the synthesis involving ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride, demonstrates interesting intermolecular interactions, providing insights into the molecular arrangement and potential applications in material science or drug design (Hu, Yang, Luo, & Li, 2011).

Safety And Hazards

While specific safety and hazard information for Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride is not available, related compounds such as 1-(4-Pyridyl)ethylamine have been noted to cause severe skin burns and eye damage .

properties

IUPAC Name

N-ethyl-1-pyridin-4-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-3-11-8(2)9-4-6-10-7-5-9;;/h4-8,11H,3H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJLVBPZQPSDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C1=CC=NC=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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